1-Hexanoylpiperidine
Description
1-Hexanoylpiperidine is a piperidine derivative characterized by a hexanoyl group (a six-carbon acyl chain) attached to the piperidine nitrogen. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to other piperidine-based molecules, which are widely used in pharmaceuticals, agrochemicals, and organic synthesis. Piperidine derivatives often exhibit varied biological activities depending on their substituents, with modifications influencing lipophilicity, metabolic stability, and receptor interactions .
Properties
CAS No. |
15770-38-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-piperidin-1-ylhexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2-10H2,1H3 |
InChI Key |
WQQIRPPFBDVVLP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCCCC1 |
Canonical SMILES |
CCCCCC(=O)N1CCCCC1 |
Other CAS No. |
15770-38-4 |
Synonyms |
1-Piperidino-1-hexanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Table 1: Key Structural and Chemical Properties
Substituent Effects on Physicochemical Properties
- Electron Effects: Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit distinct reactivity and stability profiles compared to this compound’s electron-neutral acyl chain.
- Steric Hindrance: Bulky substituents like phenylcyclohexyl () may limit metabolic clearance, whereas the hexanoyl group balances flexibility and steric effects.
Pharmacological and Toxicological Insights
- Bioactivity: Piperidine derivatives with aromatic or cyclic substituents (e.g., ) often interact with CNS receptors, but the hexanoyl group’s aliphatic nature may shift activity toward peripheral targets or prodrug metabolism.
- Toxicity : Safety data for analogs (e.g., ) emphasize standard first-aid measures for piperidine derivatives (e.g., skin/eye irrigation), though specific toxicity profiles depend on substituents. Nitroaromatic compounds () may pose higher mutagenic risks.
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